Multistatin
Description
Multistatin (2d) is a cytotoxic and antitumor pseudoguianolide isolated from Baileya multiradiata Harv. & Gray, a plant species studied for its bioactive secondary metabolites . Structurally, it belongs to a class of sesquiterpene lactones characterized by a 15-carbon skeleton with a γ-lactone ring. Its stereochemistry and substituent arrangement were elucidated using X-ray crystallography and ¹³C nuclear magnetic resonance (NMR) spectroscopy, which confirmed its unique 6α-hydroxy-1-oxo-4,5-epoxygermacranolide backbone . This compound shares structural homology with other pseudoguianolides from the same plant, including multigilin (2b) and fastigilin A (lc), but differs in hydroxylation and epoxidation patterns. These structural nuances are critical for its bioactivity, particularly its ability to inhibit tumor cell proliferation through mechanisms involving mitochondrial disruption and reactive oxygen species (ROS) induction .
Properties
CAS No. |
64937-26-4 |
|---|---|
Molecular Formula |
C20H22O6 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
[(3aS,5S,5aS,8aR,9S,9aS)-5,8a-dimethyl-1-methylidene-2,4,8-trioxo-5,5a,9,9a-tetrahydro-3aH-azuleno[6,5-b]furan-9-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H22O6/c1-6-9(2)18(23)26-17-14-11(4)19(24)25-16(14)15(22)10(3)12-7-8-13(21)20(12,17)5/h6-8,10,12,14,16-17H,4H2,1-3,5H3/b9-6+/t10-,12-,14+,16-,17-,20-/m0/s1 |
InChI Key |
YPIMMVOHCVOXKT-SHJUBZLESA-N |
SMILES |
CC=C(C)C(=O)OC1C2C(C(=O)C(C3C1(C(=O)C=C3)C)C)OC(=O)C2=C |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1[C@H]2[C@@H](C(=O)[C@H]([C@H]3[C@]1(C(=O)C=C3)C)C)OC(=O)C2=C |
Canonical SMILES |
CC=C(C)C(=O)OC1C2C(C(=O)C(C3C1(C(=O)C=C3)C)C)OC(=O)C2=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Multistatin with structurally and functionally related compounds, emphasizing differences in origin, structure, bioactivity, and analytical characterization:
Key Findings:
Structural Diversity Drives Bioactivity :
- This compound’s 4,5-epoxy group and 6α-hydroxy substituent enhance its cytotoxicity compared to multigilin, which lacks this epoxy group .
- Fastigilin A’s dihydroxy configuration reduces its cytotoxicity but retains antitumor efficacy, suggesting that oxidation states influence target specificity .
Analytical Techniques :
- This compound and its analogs are primarily characterized via X-ray and NMR, while clinical quantification employs advanced methods like microextraction packed sorbent (MEPS) coupled with ultra-high-performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS) for high sensitivity (limit of detection: 0.1 ng/mL) .
- Atorvastatin, though pharmacologically distinct, shares analytical workflows (e.g., LC-MS/MS) with this compound, underscoring the versatility of these techniques .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
